

Application Notes and Protocols for Intravenous Infusion of Istaroxime in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous infusion protocols for **Istaroxime** as utilized in key clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application and methodological considerations for the administration of this novel inotropic and lusitropic agent.

Istaroxime: A Dual-Mechanism Approach to Cardiac Insufficiency

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock. Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a). This combined action leads to an increase in myocardial contractility (inotropic effect) and an enhancement of myocardial relaxation (lusitropic effect), ultimately improving cardiac function without significantly increasing heart rate.[1][2][3]

Summary of Intravenous Infusion Protocols from Clinical Trials

The following tables summarize the intravenous infusion protocols and key quantitative outcomes from major clinical trials of **Istaroxime**.



Table 1: Istaroxime Intravenous Infusion Protocols in Key Clinical Trials



Clinical Trial	NCT Identifier	Patient Population	Dosing Regimens (Intravenous Infusion)	Infusion Duration
HORIZON-HF	NCT00616161	Patients with worsening heart failure and reduced left ventricular systolic function.	Sequential cohorts of 0.5 µg/kg/min, 1.0 µg/kg/min, and 1.5 µg/kg/min.[2]	6 hours[2]
(Phase II)	NCT02617446	Chinese and Italian patients with Acute Decompensated Heart Failure.	Two sequential cohorts: 0.5 µg/kg/min and 1.0 µg/kg/min, randomized 2:1 against placebo. [4][5]	24 hours[4][5]
SEISMiC	NCT04325035	Patients with acute heart failure-related pre-cardiogenic shock.	Continuous infusion of 1.0 µg/kg/min. An earlier phase of the trial targeted 1.5 µg/kg/min but was later amended.[6]	24 hours[6]
SEISMiC Extension	NCT04325035	Patients with pre- cardiogenic shock (SCAI Stage B) and more severe cardiogenic shock (SCAI Stage C).	Part A: 1.0 or 1.5 µg/kg/min for 24 hours. Part B: Two different regimens for 60 hours: 1) Decreasing dose over time (1.0 µg/kg/min for 6h, 0.5 µg/kg/min for	Up to 60 hours[7] [8]



42h, 0.25 μg/kg/min for 12h) or 2) Consistent dose (0.5 μg/kg/min for 48h followed by placebo for 12h).[7][8][9]

Table 2: Summary of Key Quantitative Outcomes from

Istaroxime Clinical Trials

Clinical Trial	Primary Endpoint	Key Results	
HORIZON-HF	Change in Pulmonary Capillary Wedge Pressure (PCWP).[2]	All doses of Istaroxime significantly lowered PCWP compared to placebo (p < 0.05). The 1.5 µg/kg/min dose also significantly increased cardiac index.[2]	
(Phase II - NCT02617446)	Change in E/e' ratio from baseline to 24 hours.[4]	Both 0.5 μg/kg/min and 1.0 μg/kg/min doses of Istaroxime significantly reduced the E/e' ratio compared to placebo (p=0.029 and p=0.009, respectively).[1][10]	
SEISMiC	Area under the curve (AUC) for the change in Systolic Blood Pressure (SBP) from baseline through 6 hours.[6]	Istaroxime treatment resulted in a 72% greater increase in the 6-hour SBP AUC compared to placebo (p=0.017).[6]	

Experimental Protocols



Preparation and Administration of Istaroxime Intravenous Infusion

Objective: To prepare and administer **Istaroxime** as a continuous intravenous infusion according to clinical trial protocols.

Materials:

- Istaroxime lyophilized powder for injection
- Placebo (e.g., lactose lyophilized powder)[7]
- 5% Dextrose Injection, USP (D5W) or 0.9% Sodium Chloride Injection, USP (Normal Saline) as diluent
- Sterile water for reconstitution (if required by manufacturer)
- Infusion pump
- · Intravenous administration set
- Appropriate personal protective equipment (PPE)

Protocol:

- Reconstitution: Aseptically reconstitute the vial containing lyophilized Istaroxime or placebo powder with the specified volume of sterile water or saline as per the manufacturer's instructions. Gently swirl to dissolve. Do not shake vigorously.
- Dilution: Withdraw the required volume of the reconstituted solution and add it to an infusion bag containing a specified volume of D5W or Normal Saline to achieve the target concentration for the desired dosing regimen. The final concentration will depend on the patient's weight and the prescribed dose in µg/kg/min.
- Administration:
 - Administer the diluted **Istaroxime** solution as a continuous intravenous infusion using a calibrated infusion pump.



- The infusion rate should be calculated based on the patient's body weight to deliver the specified dose (e.g., 0.5, 1.0, or 1.5 μg/kg/min).
- For dose-escalation studies, the infusion rate is adjusted at predetermined time points as per the protocol.
- The infusion site should be monitored regularly for signs of irritation or pain.[4]

Hemodynamic and Echocardiographic Monitoring Protocol

Objective: To assess the hemodynamic and cardiac effects of **Istaroxime** infusion.

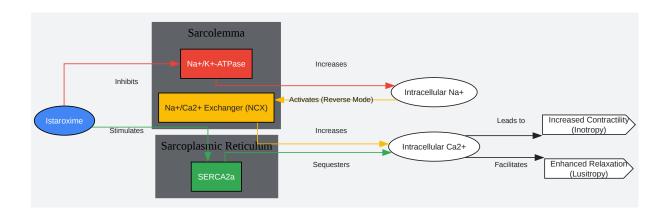
Methodologies:

- Invasive Hemodynamic Monitoring:
 - In trials such as HORIZON-HF, patients were instrumented with a pulmonary artery catheter (PAC) to measure PCWP, cardiac index, and other hemodynamic parameters.
 - Continuous arterial blood pressure monitoring is also crucial.[11]
 - Measurements are typically taken at baseline (pre-infusion) and at regular intervals during and after the infusion.
- Echocardiographic Assessment:
 - Comprehensive 2-dimensional Doppler and tissue Doppler imaging are performed to evaluate left ventricular systolic and diastolic function.
 - Key parameters include:
 - Left ventricular ejection fraction (LVEF)
 - Stroke volume index
 - Cardiac index



- E/e' ratio (a measure of left ventricular filling pressure)[4]
- Left ventricular end-diastolic and end-systolic volumes
- Echocardiograms are typically performed at baseline and at the end of the infusion period.

Visualizations Signaling Pathway of Istaroxime

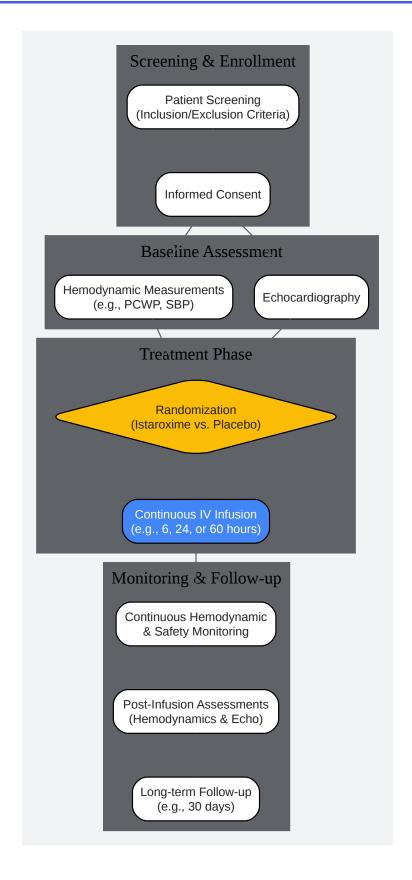


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Caption: Dual mechanism of Istaroxime action on cardiac myocytes.

Experimental Workflow for a Typical Istaroxime Clinical Trial





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Caption: Generalized workflow of an Istaroxime clinical trial.



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